(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as CMT-3, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. CMT-3 belongs to the family of acrylonitrile compounds that have shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related chemical compounds have been extensively studied. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives involves reactions that produce compounds with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the relevance of chemical synthesis in developing compounds with potential medical applications (Hassan, Hafez, & Osman, 2014).
Applications in Material Science
In material science, the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including compounds similar to (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, has been explored. These modifications aim to enhance the thermal stability and biological activities of polymers, suggesting applications in medical fields (Aly & El-Mohdy, 2015).
Corrosion Inhibition
The derivative 2-Amino-4-(p-tolyl)thiazole (APT), a molecule structurally related to (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, has been investigated for its potential as a corrosion inhibitor for mild steel in acidic solutions. This research demonstrates the importance of such compounds in industrial applications, particularly in protecting metals from corrosion (Khaled & Amin, 2009).
properties
IUPAC Name |
(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-13-3-5-14(6-4-13)18-12-26-20(24-18)15(10-22)11-23-17-9-16(21)7-8-19(17)25-2/h3-9,11-12,23H,1-2H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRTWSXAAUOLM-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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